Exclusive Fluoride Metathesis Synthesis for VCl₅
VCl₅ cannot be synthesized via direct chlorination of vanadium metal or lower chlorides, unlike VCl₄, VOCl₃, and VCl₃. Chlorine gas oxidizes vanadium only to V(IV), yielding VCl₄ as the terminal product [1]. VCl₅ requires a specialized low-temperature metathesis route using VF₅ and excess BCl₃: 2 VF₅ + 10 BCl₃ → [VCl₅]₂ + 10 BF₂Cl [2]. This synthetic exclusivity means that laboratories or facilities lacking VF₅ and BCl₃ handling capabilities cannot produce VCl₅ in situ, whereas VCl₄ can be prepared directly from vanadium metal and chlorine gas. For procurement, this translates to a fundamental supply chain differentiation: VCl₅ is not a commodity chemical but a specialized reagent requiring dedicated synthesis infrastructure.
| Evidence Dimension | Synthesis route accessibility |
|---|---|
| Target Compound Data | Requires VF₅ + BCl₃ metathesis at low temperature |
| Comparator Or Baseline | VCl₄: Direct chlorination of vanadium metal with Cl₂ gas |
| Quantified Difference | Qualitative difference: VCl₅ synthesis is exclusive to fluoride metathesis; no direct chlorination route exists |
| Conditions | VCl₅: −78 °C to −40 °C metathesis reaction conditions; VCl₄: room temperature or elevated temperature chlorination |
Why This Matters
This establishes VCl₅ as a non-substitutable, synthesis-limited reagent—procurement decisions must account for the absence of alternative preparation routes.
- [1] Vanadium(V) chloride. Wikipedia. View Source
- [2] Tamadon F, Seppelt K. The elusive halides VCl5, MoCl6, and ReCl6. Angew Chem Int Ed. 2013;52(2):767-769. View Source
